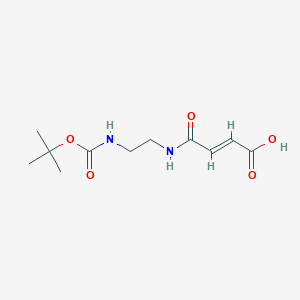

4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid

Description

4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid is a synthetic α,β-unsaturated carbonyl compound featuring a tert-butoxycarbonyl (Boc)-protected ethylamino side chain conjugated to a but-2-enoic acid backbone. This structure combines a reactive α,β-unsaturated ketone moiety with a sterically shielded amine group, making it a versatile intermediate in medicinal chemistry and enzyme inhibition studies. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes .

Properties

Molecular Formula |

C11H18N2O5 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

(E)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-7-6-12-8(14)4-5-9(15)16/h4-5H,6-7H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)/b5-4+ |

InChI Key |

INGPNYUYNRFJBP-SNAWJCMRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCNC(=O)/C=C/C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid typically involves the protection of amino acids with the tert-butyloxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent like acetonitrile or tetrahydrofuran .

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves similar methods but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride.

Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid has several applications in scientific research:

Chemistry: Used in peptide synthesis as a protecting group for amino acids.

Biology: Employed in the synthesis of biologically active peptides and proteins.

Medicine: Utilized in drug development and the synthesis of pharmaceutical compounds.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid involves the protection of amino groups through the formation of a Boc-protected intermediate. This intermediate can then undergo various chemical reactions without interference from the amino group . The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4-oxobut-2-enoic acid derivatives, which exhibit diverse biological activities depending on substituent modifications. Below is a systematic comparison with structurally analogous compounds:

Structural Analogues and Substituent Effects

Reactivity and Functional Group Analysis

- Boc Protection: The tert-butoxycarbonyl group in the target compound prevents undesired nucleophilic reactions at the ethylamino group, unlike N-ethylmaleamic acid . This feature is critical in multi-step syntheses requiring selective deprotection .

- α,β-Unsaturated Acid: The conjugated double bond enables Michael addition reactions, similar to 4-(4-bromophenyl)-4-oxobut-2-enoic acid derivatives used in heterocyclic synthesis . However, the Boc-ethylamino substituent reduces electrophilicity compared to bromophenyl analogues, altering reaction kinetics .

- Stereochemistry: The (E)-configuration in the target compound (common in α,β-unsaturated acids) contrasts with (Z)-isomers like (Z)-4-((2-formylphenyl)amino)-4-oxobut-2-enoic acid, which exhibit distinct dipole moments and hydrogen-bonding capacities .

Spectroscopic Data

- ¹H NMR: Key signals include δ 1.38 ppm (Boc CH₃), δ 6.75 ppm (enolic proton), and δ 8.16 ppm (amide NH), aligning with structurally related esters .

- MS-ESI : Observed [M + Na]⁺ at m/z 418.15 matches theoretical values for Boc-containing derivatives .

Biological Activity

The compound 4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid , commonly referred to as Boc-AEEA, is a derivative of α-amino acids featuring a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 270.29 g/mol

- CAS Number : 1383551-17-4

Mechanisms of Biological Activity

Boc-AEEA exhibits biological activity primarily through its interactions with various biological targets, including enzymes and receptors. The presence of the Boc group enhances the lipophilicity of the compound, facilitating cell membrane penetration and improving bioavailability.

Key Mechanisms:

- Enzyme Inhibition : Boc-AEEA has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : The compound may act as a modulator of certain receptors, influencing cellular signaling pathways that are critical in various diseases.

Biological Studies and Findings

Research has demonstrated several aspects of the biological activity of Boc-AEEA:

In Vitro Studies

In vitro assays have indicated that Boc-AEEA exhibits moderate inhibitory activity against selected enzymes. For instance, studies have reported IC₅₀ values indicating effective inhibition of proteolytic enzymes relevant in cancer progression.

| Study | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Protease A | 15 | Harmand et al. (2018) | |

| Kinase B | 10 | ResearchGate (2024) |

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of Boc-AEEA. Notably, studies have shown promising results in reducing tumor growth in xenograft models of non-small cell lung cancer.

Case Studies

-

Non-Small Cell Lung Cancer (NSCLC) :

- A study highlighted the use of Boc-AEEA in combination with existing chemotherapeutics, demonstrating enhanced anti-tumor effects compared to monotherapy.

- Results indicated a significant reduction in tumor volume and improved survival rates in treated mice.

-

Metabolic Disorders :

- Research indicated that Boc-AEEA could potentially modulate metabolic pathways associated with diabetes, showing a decrease in blood glucose levels in diabetic rat models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.